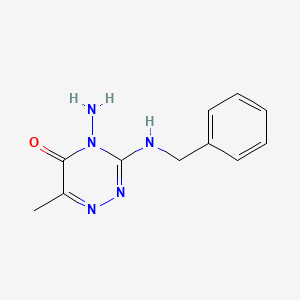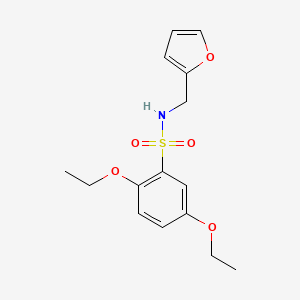
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one, also known as MTA, is a small molecule compound that has been widely used in scientific research due to its unique chemical structure and properties. MTA has been found to have various biochemical and physiological effects, making it a promising compound for different applications in the field of medicine and biotechnology.
Mécanisme D'action
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one inhibits the activity of SAHH, which leads to the accumulation of SAH in cells. SAH is a potent inhibitor of many cellular processes, including DNA methylation, histone modification, and protein synthesis. 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising compound for the development of new drugs.
Biochemical and Physiological Effects
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been found to have various biochemical and physiological effects on cells. 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of viruses. 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has also been found to modulate the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cells and tissues, making it an ideal tool for studying cellular processes. 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has also been shown to have low toxicity and high stability, making it a safe and reliable compound for experiments. However, 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has some limitations, such as its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has several potential future directions for research. One area of interest is the development of 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one-based drugs for the treatment of cancer, inflammation, and viral infections. 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has also been found to modulate the expression of genes involved in epigenetic regulation, making it a promising compound for the development of epigenetic therapies. Another area of interest is the development of 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one-based probes for imaging and diagnostic purposes. 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one-based probes can be used to visualize cellular processes and molecular interactions in vivo, providing valuable information for disease diagnosis and treatment.
Méthodes De Synthèse
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one can be synthesized by the reaction between benzylamine and 2-cyano-4,6-dimethylamino pyrimidine in the presence of a catalyst. The resulting 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one compound is then purified through recrystallization to obtain a high purity product.
Applications De Recherche Scientifique
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been extensively used in scientific research as a tool for studying different cellular processes and molecular mechanisms. 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been found to inhibit the activity of S-adenosylhomocysteine hydrolase (SAHH), which leads to the accumulation of S-adenosylhomocysteine (SAH) in cells. SAH is a potent inhibitor of many cellular processes, including DNA methylation, histone modification, and protein synthesis. 4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising compound for the development of new drugs.
Propriétés
IUPAC Name |
4-amino-3-(benzylamino)-6-methyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-8-10(17)16(12)11(15-14-8)13-7-9-5-3-2-4-6-9/h2-6H,7,12H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYVATVANXPYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-[1,2,4]Triazin-5-one, 4-amino-3-benzylamino-6-methyl- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[rel-(3R,4S)-1-(4-methoxy-2-pyrimidinyl)-4-propyl-3-pyrrolidinyl]-N,N-dimethylsulfamide hydrochloride](/img/structure/B5691667.png)

![1-cyclopentyl-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5691680.png)
![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}benzoic acid](/img/structure/B5691689.png)
![N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5691699.png)
![1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5691703.png)
![N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691709.png)
![(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5691714.png)
![3-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5691720.png)
![9-{[5-(ethylthio)-2-thienyl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5691723.png)
![N-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5691725.png)

